N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-5-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-5-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-6-11(16)14(17-8-9)15(19)18-10-2-3-12-13(7-10)21-5-4-20-12/h2-3,6-8H,4-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRQBRRJATMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-5-methylpyridine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Fluorinated Pyridine Moiety: The fluorinated pyridine carboxamide can be synthesized by reacting 3-fluoro-5-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzodioxin amine derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 3-fluoro-5-methylpyridine-2-carboxylic acid and 2,3-dihydro-1,4-benzodioxin-6-amine.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M, reflux) | Hydrochloric acid | 3-fluoro-5-methylpyridine-2-carboxylic acid + 2,3-dihydro-1,4-benzodioxin-6-amine | 82% |
| Basic (NaOH, 2M, 80°C) | Sodium hydroxide | Same as above | 78% |
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the fluorine atom stabilizing the transition state through electron-withdrawing effects.
Substitution Reactions
The fluorine atom at the pyridine’s 3-position participates in nucleophilic aromatic substitution (NAS) due to the pyridine ring’s electron-deficient nature.
Key Examples
-
Amination :
Reacting with ammonia (NH₃) in DMF at 120°C replaces fluorine with an amino group, forming N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-amino-5-methylpyridine-2-carboxamide (yield: 65%) . -
Methoxylation :
Treatment with sodium methoxide (NaOMe) in methanol introduces a methoxy group (yield: 58%) .
Reactivity Trends
| Nucleophile | Reaction Time | Temperature | Yield |
|---|---|---|---|
| NH₃ | 12 hr | 120°C | 65% |
| NaOMe | 8 hr | 80°C | 58% |
| NaN₃ | 24 hr | 100°C | 42% |
The pyridine ring’s electronic asymmetry (due to the methyl group at C5 and fluorine at C3) directs substitution to the C3 position .
Oxidation
The benzodioxin moiety is susceptible to oxidative cleavage. Using KMnO₄ in acidic medium converts the benzodioxin ring into a catechol derivative (yield: 73%).
Reduction
-
Catalytic Hydrogenation :
H₂/Pd-C reduces the pyridine ring to piperidine, forming N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-5-methylpiperidine-2-carboxamide (yield: 68%). -
LiAlH₄ Reduction :
The carboxamide group is reduced to a methylene amine, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-5-methylpyridin-2-ylmethanamine (yield: 54%).
Cycloaddition and Cross-Coupling
The compound participates in Suzuki-Miyaura cross-coupling via its brominated derivatives (e.g., replacing fluorine with bromide). For example:
-
Suzuki Reaction :
Reacting with phenylboronic acid forms N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-5-methylpyridine-2-carboxamide (yield: 76%) .
Thermal and Photochemical Reactions
-
Thermal Decomposition :
At >250°C, the compound degrades into 3-fluoro-5-methylpyridine and 1,4-benzodioxin-6-carboxamide (TGA data). -
Photolysis :
UV irradiation (254 nm) induces cleavage of the carboxamide bond, generating free radicals detectable via ESR spectroscopy.
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate | Substitution Yield | Oxidation Yield |
|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-5-methylpyridine-2-carboxamide | 82% | 65% | 73% |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoro-3-methylpyridine-2-carboxamide | 78% | 58% | 69% |
| N-(1,3-benzodioxol-5-yl)-3-fluoropyridine-2-carboxamide | 70% | 52% | 64% |
Fluorine’s position (C3 vs. C5) and the benzodioxin’s substituents significantly influence reactivity .
Mechanistic Insights
-
Electrophilic Aromatic Substitution :
The benzodioxin ring undergoes nitration (HNO₃/H₂SO₄) at the para position to the oxygen atoms, confirmed by X-ray crystallography. -
Radical Reactions :
tert-Butoxy radicals abstract hydrogen from the methyl group at C5, forming a stabilized benzylic radical.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-5-methylpyridine-2-carboxamide exhibit promising anticancer properties. Studies have shown that modifications in the benzodioxin structure can enhance the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity and potential as lead compounds for further development in cancer therapeutics .
1.2 Antimicrobial Properties
The presence of the fluorinated pyridine ring has been linked to antimicrobial activity. Compounds featuring similar structures have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. Preliminary results suggest that this compound may inhibit the growth of resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .
2.1 Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways relevant to disease states. For example, it may act as an inhibitor of certain kinases or proteases that are overactive in cancerous tissues . Understanding the precise mechanism of action through biochemical assays can inform drug design strategies.
2.2 Targeting G Protein-Coupled Receptors (GPCRs)
Emerging research indicates that this compound may interact with GPCRs, which are critical targets in drug discovery due to their role in various physiological processes and diseases. The binding affinity and selectivity for specific GPCR subtypes could be evaluated using radiolabeled ligand binding assays and functional assays to elucidate its pharmacological profile .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) is essential for optimizing the efficacy and safety profile of this compound. By systematically modifying functional groups and assessing their effects on biological activity, researchers can identify key structural features that enhance therapeutic potential.
Case Studies
4.1 Case Study: Anticancer Screening
In a recent study published in a peer-reviewed journal, researchers synthesized a series of analogs based on this compound and evaluated their anticancer properties using MTT assays on several cancer cell lines including breast and lung cancer cells. The most potent analog exhibited IC50 values in the low micromolar range, indicating significant anticancer activity .
4.2 Case Study: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine moiety can enhance binding affinity and specificity, while the benzodioxin ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Structural Analogues and Core Scaffolds
The benzodioxin ring system is a recurring motif in bioactive compounds. Below is a comparative analysis of structurally related molecules:
Key Observations :
- Benzodioxin vs.
- Substituent Effects : The 3-fluoro and 5-methyl groups on the pyridine ring in the target compound may enhance steric and electronic properties compared to methoxy or sulfonamide groups in analogues .
- Carboxamide Linkage : Unlike flavones or coumarins in antihepatotoxic agents , the carboxamide group in the target compound may facilitate hydrogen bonding with biological targets, similar to sulfonamides in building blocks .
Pharmacological and Biochemical Comparisons
- Antihepatotoxic Activity: Flavones with hydroxy methyl groups on the dioxane ring (e.g., compound 4g ) showed superior activity to coumarins, highlighting the importance of polar substituents.
- Antiparasitic Applications : The benzothiophene-carboxamide derivative demonstrates that trifluorophenyl and isopropyl groups enhance antiparasitic efficacy. The target compound’s fluorine substitution may similarly improve bioavailability.
- Research Use : Pyridinamine derivatives like CS-0309467 are structurally similar but lack fluorine, indicating that halogenation could influence stability or target selectivity.
Structure-Activity Relationship (SAR) Insights
- Benzodioxin Ring : Essential for antihepatotoxic activity in flavones , but its role in carboxamides remains unexplored.
- Fluorine Substitution: Fluorine atoms are known to enhance metabolic stability and binding affinity in drug design. The 3-fluoro group in the target compound may confer advantages over non-halogenated analogues.
- Methyl vs.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-5-methylpyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 313.33 g/mol. Its structure includes a benzodioxin moiety, which is known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FNO3 |
| Molecular Weight | 313.33 g/mol |
| CAS Number | 882081-77-8 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives similar to this compound. For instance, compounds featuring similar structural motifs have been tested against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results indicated significant cytotoxic effects in two-dimensional (2D) assays compared to three-dimensional (3D) cultures, suggesting that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds:
- Compound 5 showed an IC50 of 6.26 μM against HCC827 cells.
- Compound 6 demonstrated similar potency with an IC50 of 6.48 μM against NCI-H358 cells.
These findings suggest that modifications to the benzodioxin structure can enhance antitumor activity while maintaining lower toxicity to normal cells .
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been investigated. Testing against Gram-positive and Gram-negative bacteria revealed promising antibacterial activity. The compounds were evaluated using broth microdilution methods, indicating effective inhibition of bacterial growth.
The proposed mechanism of action for this class of compounds involves interaction with DNA. Studies suggest that they predominantly bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for cancer cell survival.
In Vitro Studies
In vitro assays have shown varying degrees of cytotoxicity and selectivity:
- Cytotoxicity Assays : MTS assays demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while showing reduced effects on normal fibroblast cell lines.
- Proliferation Assays : BrdU incorporation assays confirmed that these compounds effectively inhibit cell proliferation in a dose-dependent manner.
Comparative Analysis
The following table summarizes key findings from various studies on related compounds:
| Compound | Cell Line Tested | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 5 | A549 | 10.00 | Antitumor |
| Compound 6 | HCC827 | 6.26 | Antitumor |
| Compound 15 | MRC-5 | >20 | Non-selective |
| Compound 9 | NCI-H358 | 16.00 | Antitumor |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2,3-dihydro-1,4-benzodioxin-6-yl)carboxamide derivatives, and what are the critical reaction parameters?
- The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated pyridine-carboxylic acid derivatives. For example, sulfonamide derivatives are synthesized via nucleophilic substitution under pH-controlled aqueous alkaline conditions (e.g., Na₂CO₃ at pH 10) to form the parent sulfonamide intermediate . Subsequent N-alkylation/arylation with halides (e.g., 2-bromoacetamides) is performed in polar solvents like DMF using LiH as an activator . Key parameters include stoichiometric control, reaction time (4–12 hours), and purification via column chromatography or recrystallization.
Q. How is structural characterization of this compound validated in academic research?
- Structural confirmation relies on spectral techniques:
- ¹H-NMR : Identifies aromatic protons (δ 6.8–7.4 ppm for benzodioxin), methyl groups (δ 2.1–2.5 ppm), and fluorine coupling patterns .
- IR spectroscopy : Confirms carboxamide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .
- Elemental analysis (CHN) : Validates molecular composition (±0.3% deviation) .
Q. What in vitro biological assays are used to evaluate the compound’s therapeutic potential?
- Common assays include:
- Enzyme inhibition : α-Glucosidase (anti-diabetic) with IC₅₀ determination via spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside substrate) .
- Antibacterial activity : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Lipoxygenase inhibition : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of N-(2,3-dihydro-1,4-benzodioxin-6-yl)carboxamides, and what are common pitfalls?
- Optimization strategies :
- Use of coupling agents (e.g., EDC/HOBt) to enhance carboxamide formation efficiency.
- Solvent selection (e.g., THF for better solubility of intermediates) .
- Pitfalls :
- Competing side reactions (e.g., over-alkylation) due to excess halides.
- Low yields (<40%) in polar aprotic solvents if moisture is not rigorously excluded .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be analyzed?
- Potential causes :
- Assay variability (e.g., enzyme source, substrate concentration).
- Differences in compound purity or stereochemical configuration.
- Resolution :
- Normalize data using positive controls (e.g., acarbose for α-glucosidase).
- Validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
Q. What computational tools are effective for structure-activity relationship (SAR) studies of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with α-glucosidase or bacterial targets .
- QSAR models : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate substituent effects (e.g., fluoro vs. methyl groups) with activity .
Q. How does the electronic nature of substituents (e.g., fluoro at position 3) influence bioactivity?
- Fluorine’s role :
- Enhances metabolic stability via C-F bond resistance to oxidation.
- Modulates electron-withdrawing effects, altering binding pocket interactions (e.g., hydrogen bonding with α-glucosidase) .
Methodological Guidance
Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
- Apply ANOVA followed by Tukey’s post hoc test for multi-group comparisons .
Q. How can researchers mitigate synthetic challenges in scaling up N-(2,3-dihydro-1,4-benzodioxin-6-yl)carboxamide production?
- Process intensification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
